1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide
Description
Taxonomic Position of 1,6-Dihydropyridines in Heterocyclic Chemistry
Heterocyclic compounds are defined by the presence of at least one non-carbon atom (e.g., nitrogen, oxygen, sulfur) within their cyclic frameworks. Dihydropyridines belong to the broader category of six-membered nitrogen-containing heterocycles, which are further subdivided based on the position of hydrogenation in the pyridine ring. The 1,6-dihydropyridine scaffold, characterized by hydrogenation at the 1 and 6 positions, occupies a distinct taxonomic niche compared to its 1,2- and 1,4-dihydropyridine counterparts.
Structurally, 1,6-dihydropyridines exhibit partial saturation of the pyridine ring, resulting in a non-aromatic system with alternating single and double bonds. This contrasts with fully aromatic pyridine derivatives and fully saturated piperidine analogs. The 1,6-dihydropyridine core serves as a versatile intermediate in organic synthesis, particularly in [4+2] cycloaddition reactions and redox transformations.
Historical Development of Dihydropyridine Research
The chemistry of dihydropyridines traces its origins to Arthur Hantzsch's 1882 synthesis of 1,4-dihydropyridines via the condensation of aldehydes, β-keto esters, and ammonia. While initial interest focused on 1,4-dihydropyridines due to their resemblance to NADH cofactors, systematic exploration of 1,6-dihydropyridines emerged later in the 20th century.
Key milestones include:
- 1970s : Investigations into the pharmacological potential of dihydropyridines by Loev and colleagues at Smith Kline & French Laboratories, which laid groundwork for structure-activity relationship (SAR) studies.
- 1980s–1990s : Development of synthetic methodologies for 1,6-dihydropyridines, including cyclization of aminomucononitriles and Diels-Alder reactions.
- 2020s : Advances in programmed heterocycle synthesis using halomucononitrile precursors, enabling precise functionalization of 1,6-dihydropyridine derivatives.
Significance of 1-(3-Nitrobenzyl)-6-Oxo-N-Phenyl-1,6-Dihydropyridine-3-Carboxamide in Medicinal Chemistry
This compound exemplifies the modular design of dihydropyridine-based therapeutics. Its structure features three pharmacophoric elements:
- 1,6-Dihydropyridine core : Imparts redox activity and conformational flexibility.
- 3-Carboxamide group : Enhances hydrogen-bonding capacity and metabolic stability.
- 3-Nitrobenzyl substituent : Introduces electron-withdrawing properties that modulate electronic distribution.
Recent studies highlight its potential as a scaffold for kinase inhibitors and redox-active agents. For instance, structurally analogous compounds like AZD-8330 (2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide) demonstrate applications in cancer therapy.
| Structural Feature | Role in Bioactivity |
|---|---|
| 1,6-Dihydropyridine ring | Facilitates electron transfer reactions |
| N-Phenyl carboxamide | Enhances target binding affinity |
| 3-Nitrobenzyl group | Modulates solubility and lipophilicity |
Distinction Between 1,6-Dihydropyridines and 1,4-Dihydropyridines
The positional isomerism between 1,6- and 1,4-dihydropyridines results in markedly different chemical and pharmacological profiles:
Electronic Structure :
Synthetic Accessibility :
Medicinal Applications :
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18-10-9-15(19(24)20-16-6-2-1-3-7-16)13-21(18)12-14-5-4-8-17(11-14)22(25)26/h1-11,13H,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYISOAUUWRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Nitration: Introduction of the nitro group to the benzyl ring.
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the dihydropyridine intermediate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The dihydropyridine ring can be oxidized to a pyridine ring using oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides or amines.
Major Products
Reduction: Formation of 1-(3-aminobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide.
Oxidation: Formation of 1-(3-nitrobenzyl)-6-oxo-N-phenylpyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitrobenzyl and dihydropyridine derivatives on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, affecting the flow of calcium ions in and out of cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The nitrobenzyl group may also contribute to the compound’s biological activity through its interactions with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on structural features, physicochemical properties, and reported bioactivities.
Substituent Effects on the Benzyl Group
The 3-nitrobenzyl group distinguishes the target compound from analogs with alternative benzyl substitutions:
- Chlorobenzyl Derivatives: Example: 1-(3-Chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide (CymitQuimica, Ref: 10-F754363) . Discontinued commercial availability suggests possible stability or synthesis challenges .
Fluorinated Benzyl Derivatives :
Trifluoromethylbenzyl Derivatives :
Bioactivity Comparisons
- Anti-Convulsant Activity: A structurally related compound, 1-(4-[(3-Nitrobenzyl)oxy]benzylamino)-2,3-dihydro-1H-indene-1-carboxamide hydrochloride, demonstrated potent anti-convulsant activity (ED₅₀ = 0.0143 mmol/kg in mice) .
NAD Degradation Products :
Crystallographic and Structural Insights
- Hydrogen Bonding Networks: The crystal structure of 1-(4-[(3-Nitrobenzyl)oxy]benzylamino)-2,3-dihydro-1H-indene-1-carboxamide hydrochloride revealed intermolecular N–H···O, N–H···Cl, and O–H···Cl interactions . Similar hydrogen-bonding motifs in the target compound could influence solubility and crystal packing.
Planar Arrangements :
- In nitrobenzyl-containing analogs, dihedral angles between aromatic planes (e.g., 123.0° between indene and benzene rings) suggest conformational flexibility . This contrasts with rigidified structures like aspernigrin A (revised structure: 6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide), where benzyl orientation is critical for activity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Parameters (Selected Analogs)
Biological Activity
1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 349.3 g/mol. The compound features a six-membered heterocyclic structure with various functional groups, including a carboxamide and nitrobenzyl moieties. These structural characteristics enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.3 g/mol |
| CAS Number | 899970-42-4 |
Anti-inflammatory Activity
Recent studies indicate that dihydropyridine derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine have been shown to inhibit the expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 macrophages . This suggests that the compound may modulate inflammatory pathways effectively.
Anticancer Activity
The anticancer potential of dihydropyridine derivatives has also been explored. For example, related compounds have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine against these cell lines remains to be fully elucidated but is an area of ongoing research.
Case Studies
Several case studies highlight the pharmacological potential of compounds related to 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine:
- Anti-inflammatory Effects : In a study involving LPS-induced acute lung injury models, derivatives similar to this compound showed a marked reduction in inflammatory markers and improved survival rates in treated mice .
- Cytotoxicity Evaluation : In vitro evaluations using MTT assays reported IC50 values for related dihydropyridine derivatives against cancer cell lines, providing insights into their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
